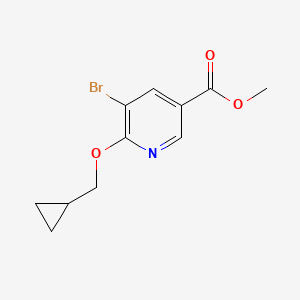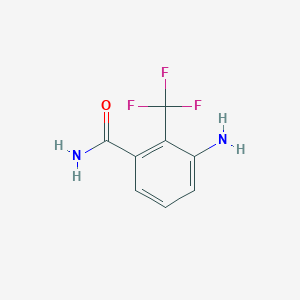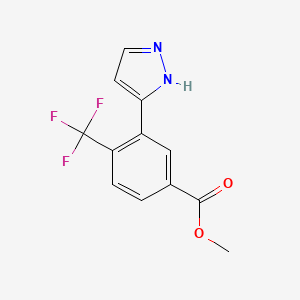
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane typically involves multiple steps, including fluorination reactions. One common method involves the reaction of a heptane derivative with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although highly stable, it can undergo oxidation and reduction under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, including drug development and biomolecular research.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as low surface energy and high thermal stability.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s electronegativity, leading to strong interactions with other molecules. This can influence various molecular targets and pathways, including enzyme inhibition and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is unique due to its trifluoromethoxy group and high degree of fluorination. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Lacks the trifluoromethoxy group but has a similar fluorinated backbone.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Contains a similar fluorinated chain but with an acrylate functional group.
Perfluorohexanesulfonyl fluoride: Another highly fluorinated compound with different functional groups and applications.
Propiedades
Número CAS |
1737-33-3 |
|---|---|
Fórmula molecular |
C8H3F15O |
Peso molecular |
400.08 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)heptane |
InChI |
InChI=1S/C8H3F15O/c9-2(10)4(13,14)6(17,18)7(19,20)5(15,16)3(11,12)1-24-8(21,22)23/h2H,1H2 |
Clave InChI |
CHGCVCJWHFBIQY-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)







![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)

![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)

